1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(4-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a benzimidazole core substituted with a 4-methylbenzyl group and a propylsulfonyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a base such as potassium carbonate.
Sulfonylation: The propylsulfonyl group is introduced by reacting the intermediate benzimidazole with propylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitric acid, halogens (chlorine, bromine); reactions are often conducted under controlled temperatures to prevent over-substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
1-(4-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities due to the presence of the benzimidazole core.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis, protein synthesis, or cell signaling pathways.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to the inhibition of cell growth and proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
1-(4-Methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
1-(4-Methylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Contains an ethylsulfonyl group instead of a propylsulfonyl group.
1-(4-Methylbenzyl)-2-(butylsulfonyl)-1H-benzo[d]imidazole: Features a butylsulfonyl group in place of the propylsulfonyl group.
Uniqueness: 1-(4-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is unique due to the specific combination of the 4-methylbenzyl and propylsulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The propylsulfonyl group may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
1-(4-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This compound features a unique structural configuration with a 4-methylbenzyl group and a propylsulfonyl group, potentially enhancing its interaction with biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes.
- Molecular Targets : The compound may interact with enzymes or receptors that play significant roles in DNA synthesis, protein synthesis, and cell signaling pathways.
- Pathways Involved : It is hypothesized that this compound could inhibit key enzymes or disrupt cellular processes, leading to effects such as:
- Inhibition of cell growth and proliferation
- Induction of apoptosis
- Modulation of immune responses
The unique combination of substituents on the benzimidazole core may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Biological Activities
Research indicates that benzimidazole derivatives exhibit a broad spectrum of pharmacological properties. The specific activities associated with this compound include:
- Antimicrobial Activity : Benzimidazole derivatives have shown substantial antimicrobial properties against various pathogens. Studies have indicated that compounds in this class can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Properties : There is growing interest in the anticancer potential of benzimidazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
- Neuropharmacological Effects : Some benzimidazole derivatives are being explored for their potential as modulators of GABA-A receptors, which are critical in neurological functions. This could provide therapeutic avenues for treating neurological disorders .
Research Findings
A review of recent literature highlights several key findings regarding the biological activity of benzimidazole derivatives, including:
- A study demonstrated that certain benzimidazole compounds exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Another investigation focused on the structure-activity relationship (SAR) of benzimidazoles, revealing that modifications at specific positions on the benzimidazole ring can enhance antimicrobial efficacy and selectivity .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of benzimidazole derivatives similar to this compound:
- One study evaluated a series of benzimidazole compounds for their antimicrobial properties. Compounds were tested against various bacterial strains, demonstrating promising results with MIC values significantly lower than those of standard treatments .
- Another research effort focused on the anticancer properties of benzimidazoles, where specific derivatives were shown to inhibit tumor growth in vitro and in vivo models, indicating their potential as chemotherapeutic agents .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-propylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-12-23(21,22)18-19-16-6-4-5-7-17(16)20(18)13-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSYVCSSYNFLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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